N-(4-(tert-Butyl)phenyl)pyridin-2-amine
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Overview
Description
N-(4-(tert-Butyl)phenyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butyl)phenyl)pyridin-2-amine typically involves the coupling of 4-tert-butylphenylamine with a pyridine derivative. One common method is the Hiyama-Denmark cross-coupling reaction, which involves the use of a palladium catalyst and a silicon-based reagent . The reaction conditions often include the use of solvents like DMSO and DCE, and the reaction is carried out under an inert atmosphere with light irradiation for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-Butyl)phenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
N-(4-(tert-Butyl)phenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(tert-Butyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound has a similar structure but includes an imidazo[1,2-a]pyridine ring.
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: Another similar compound with a hydrazinecarboxylate group.
Uniqueness
N-(4-(tert-Butyl)phenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2,3)12-7-9-13(10-8-12)17-14-6-4-5-11-16-14/h4-11H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJKMPGBYBVUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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